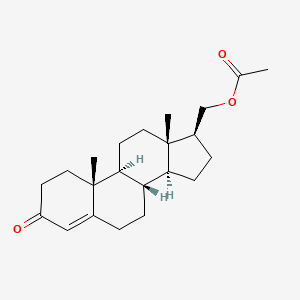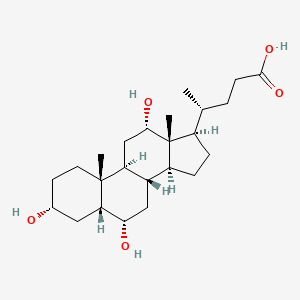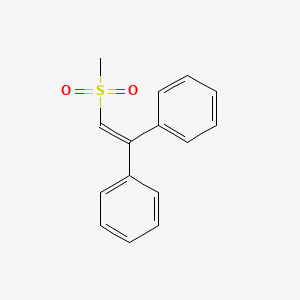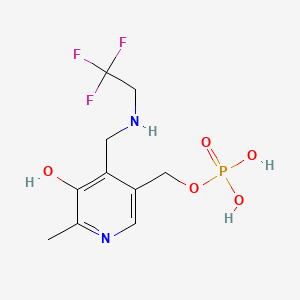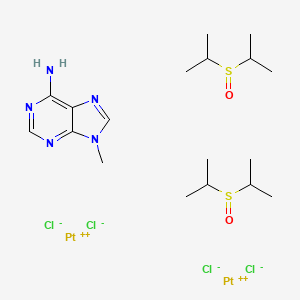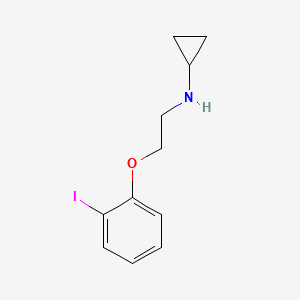
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine is an organic compound with the molecular formula C11H14INO It is a cyclopropylamine derivative that contains an iodophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenoxy group to other functional groups.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with different functional groups.
Substitution: Substituted derivatives with various atoms or groups replacing the iodine atom.
Scientific Research Applications
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine involves its interaction with specific molecular targets and pathways. The iodophenoxy group can participate in various chemical reactions, while the cyclopropylamine moiety can interact with biological receptors or enzymes. These interactions can lead to changes in biological activity or chemical properties, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-Bromophenoxy)ethyl)cyclopropylamine
- N-(2-(2-Chlorophenoxy)ethyl)cyclopropylamine
- N-(2-(2-Fluorophenoxy)ethyl)cyclopropylamine
Uniqueness
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine is unique due to the presence of the iodine atom in the phenoxy group. This iodine atom can participate in specific chemical reactions that are not possible with other halogens. Additionally, the combination of the iodophenoxy group with the cyclopropylamine moiety provides distinct chemical and biological properties that make this compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H14INO |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2 |
InChI Key |
DMRMQLPETKMFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCOC2=CC=CC=C2I |
Synonyms |
LY 121768 LY-121768 N-(2-(2-iodophenoxy)ethyl)cyclopropylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


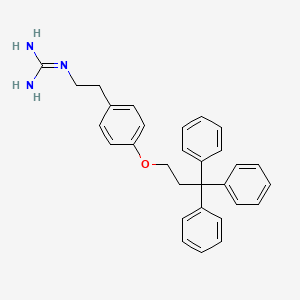
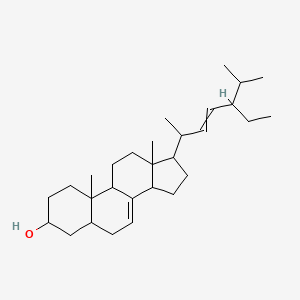

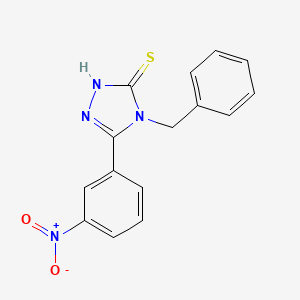
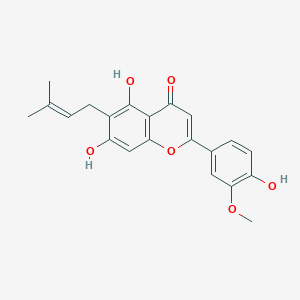
![(2-Phenylbenzo[h]quinolin-4-yl)(2-piperidinyl)methanol](/img/structure/B1205606.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)
